Deoxy Blebbistatin
Overview
Description
Deoxy Blebbistatin is a derivative of Blebbistatin, a well-known myosin II inhibitor. Blebbistatin is widely used in research to inhibit heart muscle myosin, non-muscle myosin II, and skeletal muscle myosin . This compound retains the core inhibitory properties of Blebbistatin but with modifications that enhance its stability and reduce cytotoxicity.
Mechanism of Action
Target of Action
Deoxy Blebbistatin primarily targets myosin II , a critical biochemical determinant of cellular contraction . Myosin II isoforms play essential roles in vital processes ranging from cell division, cell motility, and neuronal plasticity to contractile functions of skeletal, cardiac, and smooth muscles .
Mode of Action
This compound inhibits myosin II by interfering with its ATPase activity . It binds halfway between the nucleotide binding pocket and the actin binding cleft of myosin, predominantly in an actin detached conformation . This interaction blocks the myosin heads in a products complex with low actin affinity .
Biochemical Pathways
The inhibition of myosin II ATPase activity by this compound leads to a decrease in actin stress fiber content and in focal adhesions and adherens junctions . This results in changes in cell morphology and altered geometry of the outflow pathway . It also affects the NMMHC IIA/Wnt5a/β-catenin pathway in pulmonary endothelium .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound have been improved through chemical modifications. For instance, D-ring substitutions can fine-tune isoform specificity, ADME, and toxicological properties . It has been found that certain derivatives of Blebbistatin metabolize slower than the original compound, which improves its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action include dose-dependent changes in cell morphology, decreases in actin stress fiber content, and changes in focal adhesions and adherens junctions . These changes are reversible within 24 hours of drug withdrawal from the cell culture media . At the organ level, it stops the contraction of skeletal muscle or heart muscle .
Action Environment
Environmental factors such as light exposure can influence the action of this compound. For instance, it has been reported that the compound becomes inactive and phototoxic upon blue light illumination . Therefore, the environment in which this compound is used can significantly impact its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Deoxy Blebbistatin is known to block myosin II-dependent cell processes . It does not compete with nucleotide binding to the skeletal muscle myosin subfragment-1 . The inhibitor preferentially binds to the ATPase intermediate with ADP and phosphate bound at the active site, and it slows down phosphate release .
Cellular Effects
This compound has been shown to have significant effects on cell morphology, actomyosin organization, and cell adhesions . It has been observed to cause dose-dependent changes in cell morphology, decreases in actin stress fiber content, and in focal adhesions and adherens junctions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with myosin II. It does not interfere with the binding of myosin to actin nor with ATP-induced actomyosin dissociation . Instead, it blocks the myosin heads in a products complex with low actin affinity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to be reversible within 24 hours of drug withdrawal from the cell culture media
Dosage Effects in Animal Models
The effects of this compound on detrusor overactivity (DO) in an animal model induced by retinyl acetate (RA) have been studied . It was found that administration of this compound to rats pretreated with RA reversed changes in cystometric parameters induced by RA .
Metabolic Pathways
It has been suggested that certain substitutions on the phenyl group of blebbistatin can have beneficial functional and pharmacological consequences, indicating potential for drug development targeting myosin-2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Deoxy Blebbistatin involves the chemical modification of the tricyclic core of Blebbistatin. The process typically includes:
Starting Material: Blebbistatin.
Chemical Modification: Introduction of deoxy groups to the Blebbistatin structure.
Reaction Conditions: The reactions are carried out under controlled temperature and pH conditions to ensure the stability of the compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale chemical reactions using industrial reactors.
Purification: Techniques such as crystallization and chromatography are used to purify the compound.
Quality Control: Rigorous testing to ensure the purity and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions: Deoxy Blebbistatin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, enhancing its properties for specific applications.
Scientific Research Applications
Deoxy Blebbistatin has a wide range of applications in scientific research:
Chemistry: Used as a tool to study myosin function and inhibition.
Biology: Helps in understanding cell motility, cytokinesis, and neurite outgrowth.
Industry: Used in the development of new drugs and therapeutic agents.
Comparison with Similar Compounds
Blebbistatin: The parent compound, known for its myosin II inhibitory properties.
Para-nitroblebbistatin: A photostable derivative of Blebbistatin.
Para-aminoblebbistatin: Another derivative with reduced cytotoxicity and enhanced stability.
Uniqueness of Deoxy Blebbistatin: this compound stands out due to its enhanced stability and reduced cytotoxicity compared to Blebbistatin. These properties make it a more suitable candidate for long-term studies and potential therapeutic applications.
Properties
CAS No. |
856925-72-9 |
---|---|
Molecular Formula |
C18H16N2O |
Molecular Weight |
276.3 g/mol |
IUPAC Name |
6-methyl-1-phenyl-3,9-dihydro-2H-pyrrolo[2,3-b]quinolin-4-one |
InChI |
InChI=1S/C18H16N2O/c1-12-7-8-16-15(11-12)17(21)14-9-10-20(18(14)19-16)13-5-3-2-4-6-13/h2-8,11H,9-10H2,1H3,(H,19,21) |
InChI Key |
RBHOGGBFJPVUJO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)N=C3C(C2=O)CCN3C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C(C2=O)CCN3C4=CC=CC=C4 |
Synonyms |
1,2,3,9-Tetrahydro-6-methyl-1-phenyl-4H-pyrrolo[2,3-b]quinolin-4-one; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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